molecular formula C24H18N2O4S3 B281425 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide

Cat. No. B281425
M. Wt: 494.6 g/mol
InChI Key: CIOFDASYRHJRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying biological mechanisms and as a potential therapeutic agent for certain diseases.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide involves its ability to bind to specific proteins and enzymes. This binding can alter the activity of these molecules, leading to changes in cellular processes and ultimately affecting biological function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide depend on the specific proteins and enzymes it binds to. Some studies have shown that this compound can inhibit the activity of certain enzymes, while others have demonstrated its ability to modulate the activity of various proteins involved in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide in lab experiments is its high selectivity for certain proteins and enzymes. This allows researchers to study specific biological mechanisms with a high degree of precision. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide. One area of interest is the development of new fluorescent probes based on this compound, which could be used to study a wider range of biological processes. Additionally, there is ongoing research into the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential uses in scientific research.

Synthesis Methods

The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide involves several steps. The first step involves the synthesis of 1,3-benzothiazole-2-thiol, which is then reacted with 4-hydroxy-1-naphthaldehyde to form the intermediate product. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride to produce the final product.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide has been used in a variety of scientific research applications. One of the main uses of this compound is as a fluorescent probe for studying biological mechanisms. This compound has been shown to selectively bind to certain proteins and enzymes, allowing researchers to visualize and study their activity in living cells.

properties

Molecular Formula

C24H18N2O4S3

Molecular Weight

494.6 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C24H18N2O4S3/c1-30-15-10-12-16(13-11-15)33(28,29)26-20-14-22(23(27)18-7-3-2-6-17(18)20)32-24-25-19-8-4-5-9-21(19)31-24/h2-14,26-27H,1H3

InChI Key

CIOFDASYRHJRTN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC5=CC=CC=C5S4

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

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